N-(morpholin-4-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-MORPHOLINO-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-MORPHOLINO-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the nitro group, and subsequent functionalization with the morpholino and carboxamide groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~3~-MORPHOLINO-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and palladium catalysts for coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while coupling reactions can introduce various substituents onto the pyrazole ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-MORPHOLINO-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents on the pyrazole ring. Examples include:
- 1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- 3-(4-NITRO-1H-PYRAZOL-1-YL)-1H-PYRAZOLE-5-CARBOXAMIDE .
Uniqueness
N~3~-MORPHOLINO-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the morpholino group, which enhances its solubility and potential interactions with biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific biological activities .
Properties
Molecular Formula |
C12H15N7O4 |
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Molecular Weight |
321.29 g/mol |
IUPAC Name |
N-morpholin-4-yl-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15N7O4/c20-12(15-16-3-5-23-6-4-16)11-1-2-17(14-11)9-18-8-10(7-13-18)19(21)22/h1-2,7-8H,3-6,9H2,(H,15,20) |
InChI Key |
YRLMVZKCRGQXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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